2-chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
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Overview
Description
2-Chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is an organic compound with the molecular formula C10H14ClNO. This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone typically involves the chlorination of 1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as the chlorinating agents under reflux conditions. The reaction proceeds as follows:
- Dissolve 1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone in anhydrous dichloromethane.
- Add thionyl chloride or phosphorus pentachloride dropwise to the solution.
- Reflux the reaction mixture for several hours.
- After completion, remove the solvent under reduced pressure and purify the product by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, increased safety, and higher yields. The process involves the same chlorination reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanol.
Oxidation: Formation of 2-chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)acetic acid.
Scientific Research Applications
2-Chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone: The non-chlorinated analog of the compound.
2-Bromo-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone: A brominated analog with similar reactivity.
1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanol: The reduced form of the compound.
Uniqueness
2-Chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-4-12-7(2)5-9(8(12)3)10(13)6-11/h5H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZROZFPFLUMMOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C1C)C(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
784172-19-6 |
Source
|
Record name | 2-chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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